Ethyl 4-chloro-3-methyl-4-oxobutanoate Ethyl 4-chloro-3-methyl-4-oxobutanoate
Brand Name: Vulcanchem
CAS No.: 65959-41-3
VCID: VC19370537
InChI: InChI=1S/C7H11ClO3/c1-3-11-6(9)4-5(2)7(8)10/h5H,3-4H2,1-2H3
SMILES:
Molecular Formula: C7H11ClO3
Molecular Weight: 178.61 g/mol

Ethyl 4-chloro-3-methyl-4-oxobutanoate

CAS No.: 65959-41-3

Cat. No.: VC19370537

Molecular Formula: C7H11ClO3

Molecular Weight: 178.61 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-chloro-3-methyl-4-oxobutanoate - 65959-41-3

Specification

CAS No. 65959-41-3
Molecular Formula C7H11ClO3
Molecular Weight 178.61 g/mol
IUPAC Name ethyl 4-chloro-3-methyl-4-oxobutanoate
Standard InChI InChI=1S/C7H11ClO3/c1-3-11-6(9)4-5(2)7(8)10/h5H,3-4H2,1-2H3
Standard InChI Key RZWQCMODYQBRMN-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CC(C)C(=O)Cl

Introduction

Structural and Physicochemical Properties

Ethyl 4-chloro-3-oxobutanoate has the molecular formula C6H9ClO3\text{C}_6\text{H}_9\text{ClO}_3 and a molecular weight of 164.59 g/mol . The compound exists as a colorless to pale yellow liquid at room temperature, with a density of 1.23 g/cm³ and a boiling point of 215–217°C. Its structure combines an ethyl ester moiety, a ketone group at C3, and a chlorine atom at C4, creating electrophilic sites amenable to nucleophilic attack or reduction.

The compound’s reactivity is influenced by the electron-withdrawing effects of the chlorine and keto groups, which polarize the α-hydrogens. This polarization facilitates enantioselective reductions, as demonstrated in baker’s yeast-mediated transformations achieving up to 97% enantiomeric excess (e.e.) .

Synthesis Methodologies

Biocatalytic Asymmetric Reduction

A 2025 patent (CN105063113A) details a biocatalytic route using keto reductase and glucose dehydrogenase to convert ethyl 4-chloroacetoacetate to ethyl 4-chloro-3-hydroxybutanoate . Key parameters include:

ParameterOptimal Range
Reaction Temperature28–33°C
pH6.0–7.5
Substrate Concentration8–15 g/mL
Enzyme Loading3–8% (w/w of substrate)
NADPH Co-factor0.1–0.3% (w/w of substrate)

This method achieves yields exceeding 85% with minimal byproducts, leveraging enzyme specificity to avoid racemization .

Baker’s Yeast-Mediated Reduction

Classic studies demonstrate that baker’s yeast reduces ethyl 4-chloro-3-oxobutanoate to both L-(R) and D-(S) enantiomers of 3-hydroxybutanoate, depending on additives :

  • L-(R) Enantiomer: Achieved with allyl bromide (4 g/L), yielding 96% e.e. at 30°C .

  • D-(S) Enantiomer: Produced using allyl alcohol (2 g/L), attaining 91% e.e. under similar conditions .

The choice of additive modulates enzyme activity, with allyl bromide suppressing D-specific reductases to favor the L-enantiomer .

Applications in Pharmaceutical Synthesis

L-Carnitine Production

Ethyl 4-chloro-3-hydroxybutanoate serves as a precursor for L-carnitine, a compound critical in fatty acid metabolism. The biocatalytic route described in CN105063113A provides a scalable, enantiopure intermediate, avoiding costly chiral resolutions .

GABOB Analogues

The compound’s reduction product, (R)-3-hydroxy-4-chlorobutyrate, is a key intermediate for (R)-γ-amino-β-hydroxybutyric acid, a neurotransmitter analogue . Enzymatic methods here outperform chemical synthesis in stereochemical fidelity.

Comparative Analysis of Synthetic Routes

MethodYield (%)e.e. (%)Cost (Relative)Scalability
Biocatalytic (CN105063113A)85–90>99ModerateHigh
Baker’s Yeast 70–8091–96LowMedium
Chemical Reduction60–7550–70LowLow

Biocatalytic methods dominate for high-purity applications, while yeast-mediated routes remain viable for small-scale enantiomer diversification .

Future Directions

Advances in enzyme engineering could further optimize turnover numbers and solvent tolerance, reducing production costs. Additionally, coupling continuous flow systems with biocatalysts may enhance throughput for large-scale pharmaceutical manufacturing.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator